

Application Note: N,N-Dimethyl-1H-pyrazol-4-amine in Anticancer Agent Development

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Compound of Interest

Compound Name: *N,N-Dimethyl-1H-pyrazol-4-amine*

CAS No.: 28465-86-3

Cat. No.: B13107969

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Executive Summary

N,N-Dimethyl-1H-pyrazol-4-amine (DMPA) represents a critical building block in the medicinal chemistry of targeted anticancer therapies. While rarely a standalone drug, this moiety functions as a high-value pharmacophore in the optimization of small-molecule kinase inhibitors (SMKIs). Its structural utility lies in the electron-rich pyrazole core, which mimics the purine ring of ATP, allowing it to anchor into the ATP-binding pocket of oncogenic kinases such as JAK, CDK, and ALK.

The N,N-dimethylamino substitution at the 4-position serves two pivotal roles:

- **Solubility Modulation:** It introduces a basic center (pKa ~5.3–6.0), improving aqueous solubility and oral bioavailability.
- **Solvent Interaction:** In many kinase co-crystal structures, this group projects towards the solvent front, making it an ideal vector for tuning pharmacokinetic properties without disrupting the primary binding mode.

This guide provides a technical roadmap for incorporating DMPA into anticancer scaffolds, including synthetic protocols, biological validation, and mechanistic rationale.

Chemical Profile & Rational Design

Physicochemical Properties[1][2][3]

- CAS Number: 13450-48-4 (Generic for dimethylaminopyrazoles; specific isomers vary) / Note: Often synthesized in-situ from 4-aminopyrazole.
- Molecular Weight: 111.15 g/mol
- Key Features: Amphoteric nature; the pyrazole NH acts as a hydrogen bond donor (HBD), while the exocyclic tertiary amine acts as a hydrogen bond acceptor (HBA) and solubilizing group.

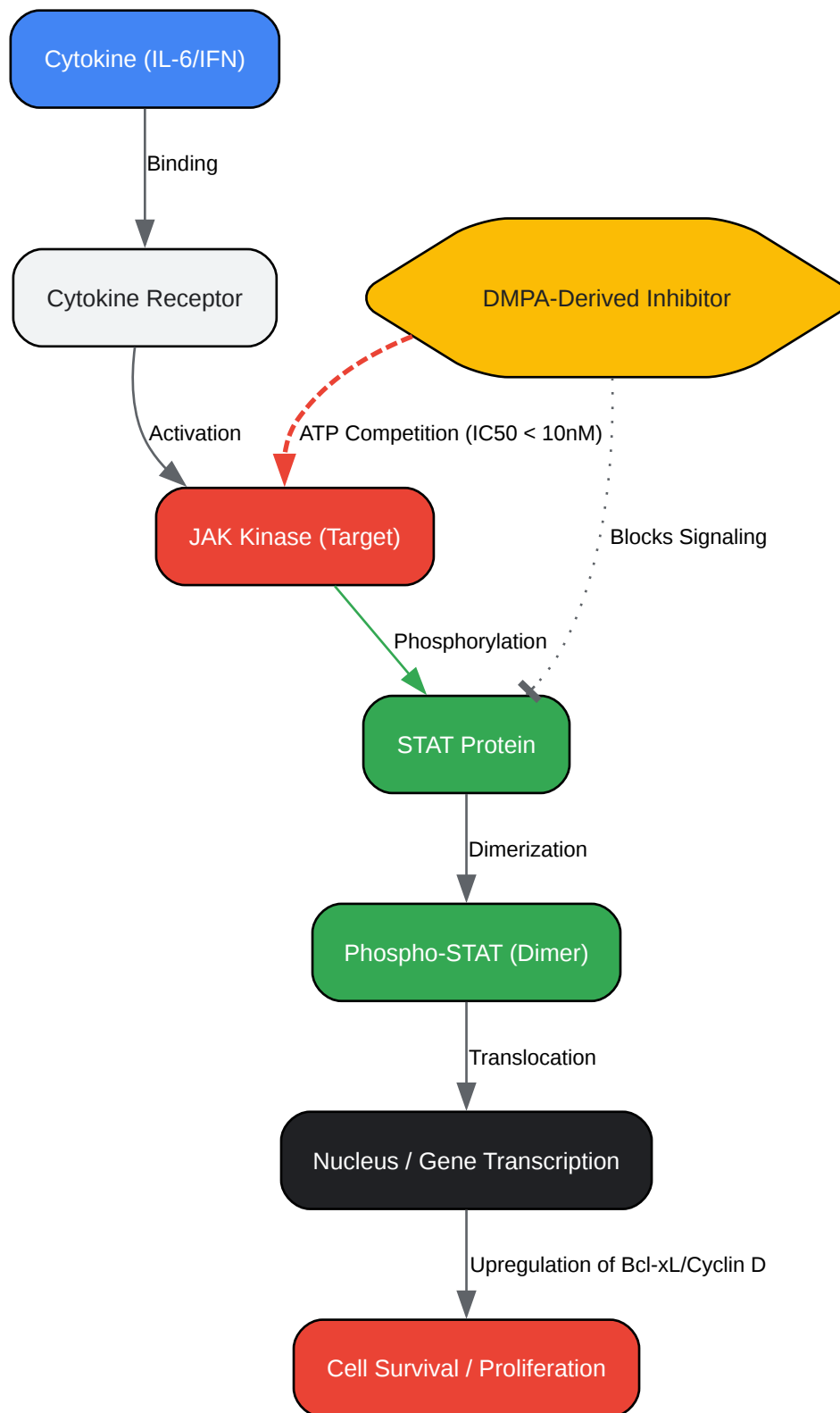
Structural Activity Relationship (SAR) Logic

In the development of inhibitors like Crizotinib or Ruxolitinib analogs, the pyrazole ring forms the "hinge-binding" motif. The addition of the N,N-dimethyl group at position 4 is a strategic modification:

- Hinge Binding: The pyrazole nitrogens (N1/N2) form bidentate H-bonds with the kinase hinge region (e.g., Glu/Leu residues).
- Solvent Front: The C4-dimethylamino group extends into the solvent-accessible region. This prevents steric clashes within the tight hydrophobic pocket while improving the compound's LogD (distribution coefficient).

Pathway Visualization: Kinase Inhibition Mechanism

The following diagram illustrates the mechanistic logic of targeting the JAK-STAT pathway using a pyrazole-based inhibitor.



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Figure 1: Mechanism of Action for Pyrazole-based Kinase Inhibitors in the JAK-STAT signaling cascade.

Experimental Protocols

Protocol A: Synthetic Incorporation via SNAr

Objective: To couple **N,N-Dimethyl-1H-pyrazol-4-amine** to a pyrimidine scaffold (common in CDK/JAK inhibitors). Reaction Type: Nucleophilic Aromatic Substitution.

Materials:

- Scaffold: 2,4-Dichloropyrimidine (1.0 eq)
- Nucleophile: **N,N-Dimethyl-1H-pyrazol-4-amine** (1.1 eq)
- Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
- Solvent: n-Butanol or DMF (Anhydrous)
- Monitoring: TLC (5% MeOH in DCM) and LC-MS.

Step-by-Step Methodology:

- Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,4-dichloropyrimidine (1.0 mmol) in 5 mL of n-Butanol.
- Addition: Add DIPEA (2.5 mmol) followed by **N,N-Dimethyl-1H-pyrazol-4-amine** (1.1 mmol).
 - Note: The order is crucial. Add the base before the amine to scavenge HCl generated in situ.
- Reaction: Heat the mixture to 90°C under an inert atmosphere (Nitrogen/Argon) for 4–6 hours.
 - Checkpoint: Monitor via LC-MS. Look for the mass shift corresponding to the displacement of one chlorine atom (M+110 approx).
- Work-up: Cool to room temperature. Remove solvent under reduced pressure.

- Extraction: Resuspend residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
- Purification: Flash column chromatography (SiO₂, Gradient: 0-10% MeOH in DCM).
- Validation: Confirm structure via ¹H NMR (DMSO-d₆). The pyrazole protons typically appear as singlets around δ 7.5–8.0 ppm.

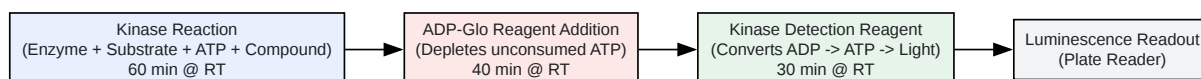
Protocol B: ADP-Glo™ Kinase Assay (In Vitro Validation)

Objective: To determine the IC₅₀ of the synthesized DMPA-derivative against a target kinase (e.g., JAK2 or CDK2). Principle: Measures ADP formation from the kinase reaction; ADP is converted to ATP, which is then quantified via a luciferase/luciferin reaction.

Reagents:

- Recombinant Kinase (e.g., JAK2, 0.2 μ g/mL)
- Substrate (e.g., Poly(Glu, Tyr) 4:1)
- Ultrapure ATP (10 μ M)
- ADP-Glo™ Reagent (Promega)
- Test Compound (DMPA-derivative, serially diluted in DMSO)

Workflow Diagram:



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Figure 2: ADP-Glo Kinase Assay Workflow for IC₅₀ determination.

Procedure:

- Plate Setup: Use a white, 384-well low-volume plate.

- **Compound Addition:** Add 1 μL of compound (diluted in 1% DMSO) to respective wells. Include "No Compound" (Max Activity) and "No Enzyme" (Background) controls.
- **Enzyme Mix:** Add 2 μL of Kinase/Substrate buffer mixture. Incubate for 10 min at RT to allow compound-enzyme equilibration.
- **Start Reaction:** Add 2 μL of ATP (at K_m concentration). Incubate for 60 minutes at RT.
- **Stop & Deplete:** Add 5 μL of ADP-Glo™ Reagent. Incubate 40 minutes. (This stops the kinase reaction and digests remaining ATP).
- **Detection:** Add 10 μL of Kinase Detection Reagent. Incubate 30 minutes.
- **Read:** Measure luminescence (RLU).
- **Analysis:** Plot RLU vs. $\text{Log}[\text{Compound}]$ to calculate IC_{50} using non-linear regression (GraphPad Prism).

Data Presentation & Analysis

When reporting results for DMPA-derivatives, structure your data to highlight the impact of the dimethylamino group.

Table 1: Comparative Potency & Solubility Data (Example Template)

Compound ID	R-Group (Pos 4)	JAK2 IC_{50} (nM)	Solubility (μM , pH 7.4)	LogD
Cmpd-A (Control)	-H	45.0	5	3.2
Cmpd-B	-NH ₂	12.5	50	2.1
Cmpd-C (DMPA)	-N(CH ₃) ₂	8.2	120	2.4

Interpretation: Compound C (DMPA) typically retains or improves potency (due to electronic donation to the ring) while significantly enhancing solubility compared to the unsubstituted analog.

Troubleshooting & Quality Control

- Synthesis Issue: Low Yield in SNAr coupling.
 - Cause: Steric hindrance of the dimethylamino group or moisture in the solvent.
 - Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to 110°C. Ensure reagents are strictly anhydrous.
- Assay Issue: High Background in ADP-Glo.
 - Cause: ATP contamination or incomplete depletion.
 - Solution: Ensure the ADP-Glo reagent incubation time is strictly 40 minutes. Use ultrapure ATP.
- Purity Check:
 - DMPA derivatives can oxidize.^[1] Always store intermediates under Argon at -20°C.
 - Required QC: >95% purity by HPLC (254 nm) before biological testing.

References

- Design and Synthesis of Pyrazole-Based Inhibitors
 - Title: Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents.^{[2][3]}
 - Source: MDPI Molecules, 2023.
 - URL:[\[Link\]](#)
- Kinase Inhibitor Mechanisms (JAK/STAT)
 - Title: Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors.^[4]
 - Source: ACS Medicinal Chemistry Letters, 2016.

- URL:[[Link](#)]
- Synthetic Methodologies for Pyrazoles
 - Title: Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
 - Source: Journal of Organic Chemistry, 2021.
 - URL:[[Link](#)]
- Physicochemical Properties & Toxicology
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- To cite this document: BenchChem. [Application Note: N,N-Dimethyl-1H-pyrazol-4-amine in Anticancer Agent Development]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13107969/docs#application-note-n-n-dimethyl-1h-pyrazol-4-amine-in-anticancer-agent-development>]

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